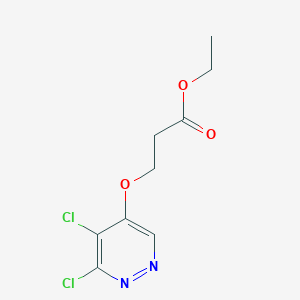
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate is a chemical compound with the molecular formula C9H10Cl2N2O3 It is known for its unique structure, which includes a pyridazine ring substituted with chlorine atoms and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate typically involves the reaction of 5,6-dichloropyridazine with ethyl 3-hydroxypropanoate. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridazine ring.
Aplicaciones Científicas De Investigación
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically include key proteins or enzymes involved in metabolic or signaling pathways.
Comparación Con Compuestos Similares
Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-((5-chloropyridazin-4-yl)oxy)propanoate: This compound has only one chlorine atom on the pyridazine ring, which may affect its reactivity and applications.
Ethyl 3-((5,6-dibromopyridazin-4-yl)oxy)propanoate: The presence of bromine atoms instead of chlorine can lead to different chemical properties and reactivity.
Ethyl 3-((5,6-dichloropyrimidin-4-yl)oxy)propanoate: The pyrimidine ring in this compound may result in different biological activity compared to the pyridazine ring.
Propiedades
Número CAS |
1346698-26-7 |
|---|---|
Fórmula molecular |
C9H10Cl2N2O3 |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
ethyl 3-(5,6-dichloropyridazin-4-yl)oxypropanoate |
InChI |
InChI=1S/C9H10Cl2N2O3/c1-2-15-7(14)3-4-16-6-5-12-13-9(11)8(6)10/h5H,2-4H2,1H3 |
Clave InChI |
RLMFAXGGVGIBSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCOC1=CN=NC(=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




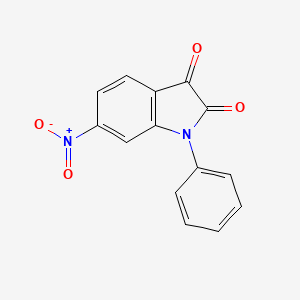
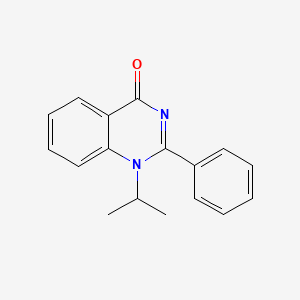
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
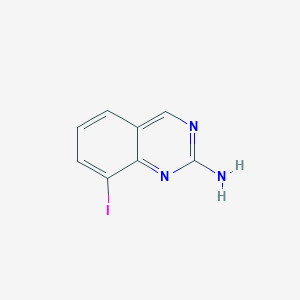
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)
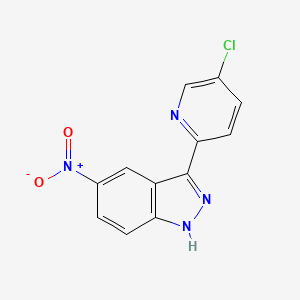

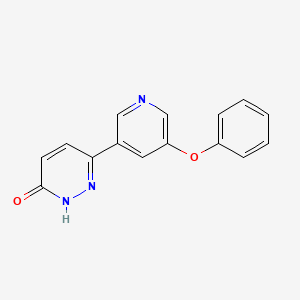
![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)


![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)
